Cas no 1262003-68-8 (5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol)
5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol Chemical and Physical Properties
Names and Identifiers
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- DTXSID40686549
- 1262003-68-8
- 5-(2-FLUORO-4-METHYLPHENYL)-3-TRIFLUOROMETHOXYPHENOL
- 2'-Fluoro-4'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
- 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol, 95%
- MFCD18316238
- 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol
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- MDL: MFCD18316238
- Inchi: 1S/C14H10F4O2/c1-8-2-3-12(13(15)4-8)9-5-10(19)7-11(6-9)20-14(16,17)18/h2-7,19H,1H3
- InChI Key: QQOBVKMSAGJYKC-UHFFFAOYSA-N
- SMILES: FC1C=C(C)C=CC=1C1C=C(C=C(C=1)OC(F)(F)F)O
Computed Properties
- Exact Mass: 286.06169221Da
- Monoisotopic Mass: 286.06169221Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 29.5Ų
5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB322446-5 g |
5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol, 95%; . |
1262003-68-8 | 95% | 5g |
€1,159.00 | 2022-08-31 | |
| abcr | AB322446-5g |
5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol, 95%; . |
1262003-68-8 | 95% | 5g |
€1159.00 | 2024-04-20 |
5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol Suppliers
5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol
5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol (CAS No. 1262003-68-8): A Comprehensive Overview
5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol (CAS No. 1262003-68-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of novel drugs targeting specific biological pathways.
The molecular structure of 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol is composed of a phenolic core substituted with a fluoro-methylphenyl group and a trifluoromethoxy moiety. These functional groups contribute to the compound's distinct chemical and biological properties, making it an intriguing candidate for further investigation.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery due to their enhanced metabolic stability and improved pharmacokinetic profiles. The presence of the trifluoromethoxy group in 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol is particularly noteworthy, as it can significantly influence the compound's binding affinity to target proteins and its overall biological activity.
In the context of medicinal chemistry, 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol has been explored for its potential as a lead compound in the development of new therapeutic agents. Research has shown that this compound exhibits promising activity against various disease targets, including enzymes and receptors involved in inflammatory and neurodegenerative disorders.
One of the key areas of interest is the compound's interaction with specific protein targets. For instance, studies have demonstrated that 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol can effectively modulate the activity of certain kinases, which are crucial enzymes involved in cellular signaling pathways. This modulation can have significant implications for the treatment of diseases such as cancer and autoimmune disorders.
Beyond its potential therapeutic applications, 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol has also been studied for its use as a probe molecule in biochemical assays. Its unique structural features make it an excellent tool for investigating protein-ligand interactions and understanding the mechanisms underlying various biological processes.
In terms of synthetic methodology, the preparation of 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol involves several well-established chemical reactions. These include Suzuki coupling reactions for the formation of carbon-carbon bonds and nucleophilic substitution reactions for introducing the trifluoromethoxy group. The synthetic route is designed to be efficient and scalable, facilitating further optimization and large-scale production if required.
The physicochemical properties of 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol, such as its solubility, stability, and partition coefficient, have been extensively characterized. These properties are crucial for optimizing the compound's formulation and delivery methods, ensuring that it can be effectively administered to patients in various forms, including oral tablets, injectable solutions, and topical formulations.
Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates. While preclinical studies have shown promising results for 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol, further research is needed to confirm its therapeutic potential in human subjects. Ongoing clinical trials are currently assessing the compound's safety profile and its ability to achieve desired therapeutic outcomes in patients with specific medical conditions.
In conclusion, 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol (CAS No. 1262003-68-8) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it a valuable candidate for further development as a novel therapeutic agent. Continued research into this compound's mechanisms of action and clinical efficacy will undoubtedly contribute to advancements in drug discovery and personalized medicine.
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